molecular formula C9H8O2 B14300410 1-Hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one CAS No. 112518-91-9

1-Hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one

Cat. No.: B14300410
CAS No.: 112518-91-9
M. Wt: 148.16 g/mol
InChI Key: ZXYGXKDVSHXNIY-UHFFFAOYSA-N
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Description

1-Hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one is a unique bicyclic compound characterized by its intricate structure and significant chemical properties. This compound is part of the homobarrelenone family and is known for its stability and reactivity, making it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

1-Hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-Hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and in studying reaction mechanisms.

    Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe in molecular biology.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a scaffold for drug development.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one involves its interaction with various molecular targets and pathways. The compound’s reactivity allows it to form stable intermediates, which can then participate in further chemical transformations. These interactions are crucial for its applications in synthesis and research .

Comparison with Similar Compounds

1-Hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one can be compared with other similar compounds such as:

  • 3-Methoxybicyclo[3.2.2]nona-3,6,8-trien-2-one
  • 1-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one
  • 3-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one

These compounds share a similar bicyclic structure but differ in their substituents, which can significantly affect their reactivity and applications. The presence of different functional groups (e.g., hydroxy, methoxy, chloro) imparts unique properties to each compound, making them suitable for specific reactions and uses .

Properties

CAS No.

112518-91-9

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

1-hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one

InChI

InChI=1S/C9H8O2/c10-8-2-1-7-3-5-9(8,11)6-4-7/h1-7,11H

InChI Key

ZXYGXKDVSHXNIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C2(C=CC1C=C2)O

Origin of Product

United States

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